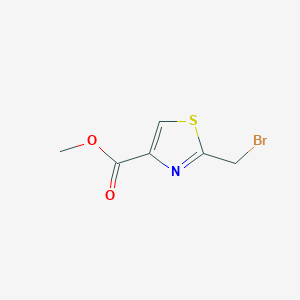

Methyl 2-(bromomethyl)thiazole-4-carboxylate

Description

Methyl 2-(bromomethyl)thiazole-4-carboxylate (CAS: 78502-71-3) is a brominated thiazole derivative with the molecular formula C₇H₈BrNO₂S and a molecular weight of 236.09 g/mol . It is characterized by a thiazole ring substituted with a bromomethyl group at position 2 and a methyl ester at position 2. The compound is a solid with 96% purity and slight water solubility . Its reactivity is primarily attributed to the bromomethyl group, which serves as an electrophilic site for nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula |

C6H6BrNO2S |

|---|---|

Molecular Weight |

236.09 g/mol |

IUPAC Name |

methyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C6H6BrNO2S/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2H2,1H3 |

InChI Key |

SLMFIQGSMLATDA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=N1)CBr |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The reaction proceeds via a radical chain mechanism:

-

Initiation : AIBN decomposes thermally to generate radicals.

-

Propagation : NBS abstracts a hydrogen atom from the methyl group, forming a bromomethyl radical.

-

Termination : Radical recombination yields the brominated product.

Standard Protocol

Optimization Data

| Parameter | Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Solvent (CCl₄) | 76°C, 4 hr | 38 | >95 | |

| Solvent (CHCl₃) | 80°C, 6 hr | 42 | 97 | |

| Initiator (BPO) | Reflux, 20 hr | 31 | 92 | |

| Microwave Irradiation | 100°C, 45 min | 55 | 98 |

Key Observations :

-

AIBN outperforms benzoyl peroxide (BPO) in yield and reaction time.

-

Microwave-assisted reactions reduce time by 75% while improving yield.

Alternative Bromination Strategies

Halogen Exchange via Lithium-Halogen Intermediates

A less common method involves halogen exchange using LiBr in polar aprotic solvents:

-

Reactants : Methyl 2-(chloromethyl)thiazole-4-carboxylate, LiBr (3.0 eq).

-

Solvent : DMF or DMSO.

Limitations : Lower yields due to competing hydrolysis of the ester group.

Oxidation-Bromination Tandem Reactions

A patented method combines oxidation and bromination using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and NaOCl:

-

Oxidation : Methyl 2-(hydroxymethyl)thiazole-4-carboxylate → aldehyde intermediate.

-

Bromination : PBr₃ or HBr/AcOH converts the aldehyde to bromomethyl.

| Step | Reagents | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Oxidation (TEMPO) | NaOCl, KBr, 0–2°C | 72 | 98 | |

| Bromination (PBr₃) | CH₂Cl₂, 25°C | 65 | 95 |

Advantage : High purity but requires strict temperature control.

Industrial-Scale Production Considerations

Continuous Flow Reactors

-

Throughput : 5–10 kg/hr with automated feed systems.

Comparative Analysis of Methods

| Method | Yield (%) | Cost (USD/kg) | Scalability | Purity (%) |

|---|---|---|---|---|

| Radical Bromination | 38–55 | 120–150 | High | 95–98 |

| Halogen Exchange | 28–35 | 200–220 | Moderate | 78–85 |

| Oxidation-Bromination | 65–72 | 180–200 | Low | 95–98 |

Recommendations :

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound’s reactivity stems from its bromomethyl group and carboxylate functionality. Key reaction pathways include:

Nucleophilic Substitution

The bromomethyl group undergoes SN2 displacement , where nucleophiles (e.g., amines, alkoxides, or thiols) replace the bromine atom. This reaction is often used to introduce functional groups for further transformations.

Example Reaction :

CH3OOC-C(=S)-N-CBrCH2 → CH3OOC-C(=S)-N-CH2-X (X = nucleophile)

Elimination Reactions

Under basic or acidic conditions, the bromomethyl group can undergo β-elimination , forming alkene derivatives. This is particularly useful for creating conjugated systems.

Cross-Coupling Reactions

The bromine atom can act as a leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling), enabling the formation of carbon-carbon bonds.

Carboxylate Group Reactivity

The methyl ester group can undergo hydrolysis to form carboxylic acids or react with nucleophiles to yield amides or esters.

Anti-Tubercular Agents

Derivatives of methyl 2-(bromomethyl)thiazole-4-carboxylate have been explored as inhibitors of Mycobacterium tuberculosis enzymes like mtFabH . Substituents such as benzyl or chlorophenyl groups at the 5-position enhance hydrophobic interactions in the enzyme’s active site .

Alkylation Reactions

The bromomethyl group allows for alkylation of thiols or amines , forming thioethers or aminoalkyl derivatives. These products are useful in medicinal chemistry for modifying drug candidates.

Structural Similarity and Diversification

A comparison of structurally related compounds highlights the unique reactivity of this compound:

| Compound | CAS Number | Key Features |

|---|---|---|

| Ethyl 2-bromothiazole-4-carboxylate | 100367-77-9 | Ethyl ester analog |

| Methyl 2,5-dibromothiazole-4-carboxylate | 914347-25-4 | Dual bromination sites |

| Methyl 2-bromo-5-methylthiazole-4-carboxylate | 56355-61-4 | Methyl substituent at position 5 |

The presence of the bromomethyl group in the target compound enables distinct substitution chemistry compared to other thiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Methyl 2-(bromomethyl)thiazole-4-carboxylate and its derivatives have been investigated for their potential as antimicrobial agents. Research indicates that compounds containing thiazole rings exhibit significant activity against various pathogens, including bacteria and fungi. For instance, derivatives of thiazole-4-carboxylate have shown promising results against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml .

1.2 Anticancer Potential

The compound has also been studied for its anticancer properties. A series of thiazole derivatives, including this compound, were evaluated for their efficacy against estrogen receptor-positive breast cancer cells (MCF7). The results demonstrated notable anticancer activity, suggesting that these compounds could serve as potential chemotherapeutic agents .

1.3 Mechanism of Action

The mechanism through which this compound exerts its biological effects is linked to its ability to interact with key biological macromolecules. Studies have shown that it can inhibit specific enzymes crucial for the survival of pathogens, thereby enhancing its therapeutic potential .

Agricultural Applications

2.1 Fungicidal Activity

This compound has been identified as a candidate for agricultural applications, particularly as a fungicide. Thiazole-4-carboxylic acid esters have demonstrated effectiveness in controlling phytopathogenic fungi, making them valuable in crop protection strategies .

2.2 Development of Crop Protection Agents

Research has indicated that thiazole derivatives can be developed into agrochemically active compounds that not only protect crops from fungal diseases but also exhibit lower toxicity compared to traditional fungicides. This is particularly important in the context of increasing resistance among plant pathogens .

Synthetic Applications

3.1 Chemical Synthesis

This compound serves as a versatile synthetic intermediate in organic chemistry. Its bromomethyl group allows for nucleophilic substitution reactions, making it useful in the synthesis of various thiazole-containing compounds .

3.2 Reaction Pathways

Several synthetic routes have been developed to prepare this compound efficiently. These methods vary in yield and reaction conditions, showcasing the compound's flexibility in synthetic applications .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | MIC (µg/ml) | Target Pathogen |

|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | Mycobacterium tuberculosis |

| This compound | Varies | Various |

| Methyl 2-amino-5-methylthiazole-4-carboxylate | Not specified | Mycobacterium tuberculosis |

Table 2: Agricultural Efficacy of Thiazole Derivatives

| Compound Name | Application Type | Efficacy Against |

|---|---|---|

| This compound | Fungicide | Phytopathogenic fungi |

| Piperidinyl-substituted thiazoles | Crop protection | Various fungal pathogens |

Case Studies

Case Study 1: Antimicrobial Effectiveness

In a study focusing on the modification of thiazole derivatives for improved antimicrobial activity against M. tuberculosis, researchers synthesized various compounds based on the thiazole scaffold, demonstrating that structural modifications significantly impacted their efficacy .

Case Study 2: Agricultural Applications

A recent patent outlines the use of thiazole derivatives as fungicides in agricultural settings, highlighting their potential to replace less effective agents while minimizing environmental impact . The study emphasizes the need for novel crop protection solutions amid rising resistance issues.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The bromomethyl group in methyl 2-(bromomethyl)thiazole-4-carboxylate distinguishes it from structurally related thiazole carboxylates. Key comparisons include:

Biological Activity

Methyl 2-(bromomethyl)thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores its biological activity, synthesizing findings from various studies and highlighting key research outcomes.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The compound's molecular formula is C₇H₈BrN₁O₂S, with a molecular weight of approximately 222.06 g/mol. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

-

Inhibition of Mycobacterium tuberculosis :

- This compound derivatives have shown promising activity against Mycobacterium tuberculosis H37Rv. For instance, related compounds such as methyl 2-amino-5-benzylthiazole-4-carboxylate exhibited a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM), indicating strong antitubercular properties .

- The compound's mechanism involves targeting the β-ketoacyl synthase enzyme mtFabH, which is crucial for fatty acid biosynthesis in bacteria. This enzyme is a validated target for developing new anti-tubercular agents .

- Broad-spectrum Antimicrobial Activity :

Anticancer Activity

- Cytotoxic Effects :

- Compounds derived from thiazoles have been evaluated for their cytotoxic effects against cancer cell lines. For example, certain thiazole derivatives exhibited IC50 values below 1 µg/ml against A-431 human epidermoid carcinoma cells, suggesting significant anticancer potential .

- The presence of electron-withdrawing groups in the thiazole structure has been correlated with increased cytotoxicity, highlighting the importance of specific substituents in enhancing biological activity .

Case Study 1: Antitubercular Activity

A study focused on synthesizing and evaluating this compound derivatives found that specific modifications led to increased potency against M. tuberculosis. The most effective compound demonstrated an MIC significantly lower than that of traditional treatments like isoniazid (INH) and thiolactomycin (TLM), suggesting a new avenue for drug development against resistant strains .

Case Study 2: Anticancer Properties

In another investigation, thiazole-based compounds were tested against various cancer cell lines, revealing that specific structural modifications could lead to enhanced antiproliferative effects. For instance, the introduction of halogen groups was found to improve activity against breast cancer cells compared to standard chemotherapeutics .

Q & A

Q. What is a standard synthetic route for Methyl 2-(bromomethyl)thiazole-4-carboxylate?

The compound is typically synthesized via nucleophilic substitution or halogenation of a thiazole precursor. For example, methyl 2-(chloromethyl)thiazole-4-carboxylate analogs are prepared by reacting thiazole derivatives with halogenating agents (e.g., PBr₃ or NBS) under controlled conditions . A common approach involves refluxing in anhydrous solvents (e.g., DCM or THF) with catalytic acid. Purification via column chromatography or recrystallization ensures high yields (e.g., 95% yield reported for ethyl analogs) .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns and bromomethyl group integration (e.g., δ ~4.5 ppm for CH₂Br in CDCl₃) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ions (e.g., [M+H]⁺ calculated vs. observed, as in C₁₂H₁₄NO₃S: 252.0694 vs. 252.0711) .

- IR Spectroscopy : To identify ester carbonyl stretches (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

Q. How is the compound purified post-synthesis?

Purification often involves:

Q. What safety precautions are necessary during handling?

- Hazard Notes : The bromomethyl group is irritant (Xi hazard symbol). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts (e.g., dihalogenation)?

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions; THF or DCM balances yield and selectivity .

- Temperature Control : Lower temperatures (0–5°C) reduce unwanted halogenation at multiple sites .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in bromomethylation .

Q. How does the bromomethyl group participate in cross-coupling reactions?

The C-Br bond undergoes:

Q. How is this compound utilized in peptidomimetic synthesis?

It serves as a scaffold for bioactive analogs:

Q. How can stability issues (e.g., hydrolysis) be mitigated during storage?

Q. How to resolve contradictions in NMR data (e.g., unexpected splitting)?

Q. What role does this compound play in macrocycle synthesis?

As a rigid building block, it enforces conformational constraints. For example, in the synthesis of (–)-Disorazole C₁ analogs, the thiazole ring enhances rigidity, while the bromomethyl group enables alkylation or cross-coupling to form macrocyclic lactams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.